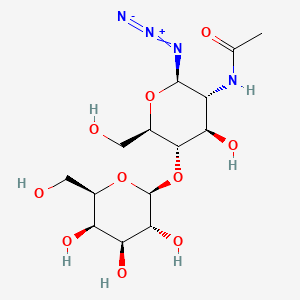
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers) is a specialized biochemical compound used primarily in proteomics research. This compound is a derivative of L-lysine, an essential amino acid, and is modified to include an ethoxycarbonylethyl group and a methyl ester group. The “d4” designation indicates that the compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen. This modification is often used to facilitate certain types of scientific analyses, such as mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester typically involves several steps:
Protection of the Amino Group: The amino group of L-lysine is first protected to prevent unwanted reactions. This can be achieved using a protecting group such as a tert-butyloxycarbonyl (Boc) group.
Introduction of the Ethoxycarbonylethyl Group: The protected L-lysine is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to introduce the ethoxycarbonylethyl group.
Deprotection: The protecting group is removed under acidic conditions to yield the intermediate compound.
Deuteration: The intermediate is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be done using deuterated reagents.
Esterification: Finally, the compound is esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC are used to ensure the purity and quality of the compound.
化学反应分析
Types of Reactions
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxycarbonylethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with simpler structures.
Substitution: Substituted derivatives with new functional groups replacing the ethoxycarbonylethyl group.
科学研究应用
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester has several applications in scientific research:
Proteomics: Used as a labeling reagent in mass spectrometry to study protein structures and functions.
Biological Studies: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medical Research: Investigated for its potential in drug development and therapeutic applications.
Industrial Applications: Used in the synthesis of specialized polymers and materials.
作用机制
The mechanism by which Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester exerts its effects involves:
Molecular Targets: The compound interacts with specific proteins and enzymes, modifying their activity.
Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor for certain enzymes.
相似化合物的比较
Similar Compounds
Nε-(Ethoxycarbonylethyl)-L-lysine Methyl Ester: Non-deuterated version of the compound.
Nε-(Carboxyethyl)-L-lysine: Lacks the ethoxy group.
Nε-(Acetyl)-L-lysine: Contains an acetyl group instead of an ethoxycarbonylethyl group.
Uniqueness
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester is unique due to its deuteration, which enhances its utility in mass spectrometry by providing distinct isotopic labeling. This feature allows for more precise and accurate analysis in proteomics and other research fields.
属性
CAS 编号 |
1356934-57-0 |
|---|---|
分子式 |
C12H24N2O4 |
分子量 |
264.358 |
IUPAC 名称 |
methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate |
InChI |
InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1/i5D2,6D2 |
InChI 键 |
WJTUJLFAVAPQNV-QUKDWPKGSA-N |
SMILES |
CCOC(=O)C(C)NCCCCC(C(=O)OC)N |
同义词 |
(S)-N6-(2-Ethoxy-1-methyl-2-oxoethyl)-L-lysine-d4 Methyl Ester; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


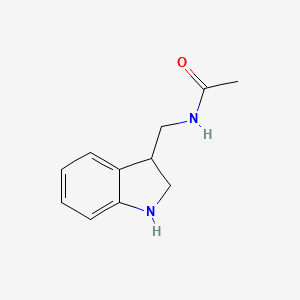
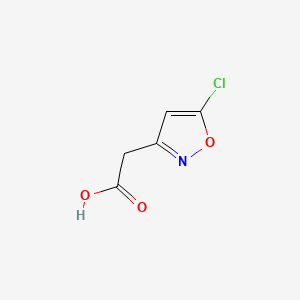
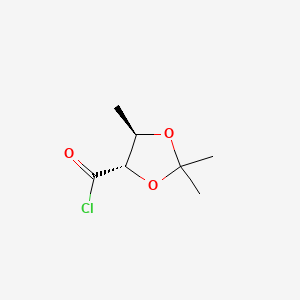
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3](/img/structure/B587132.png)
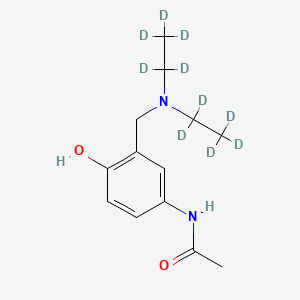
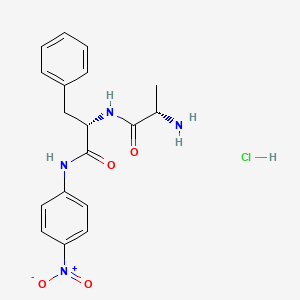
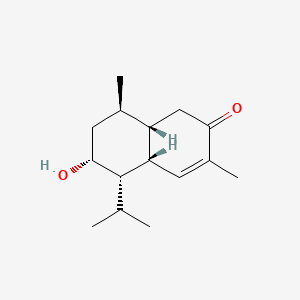
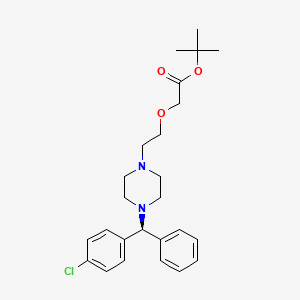
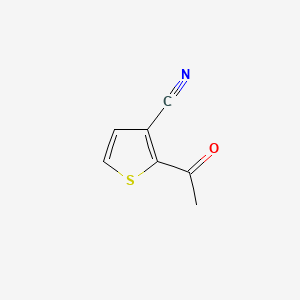
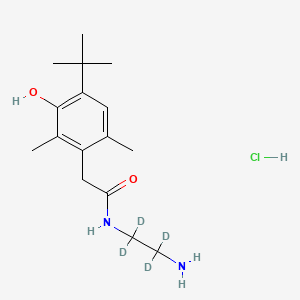
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)
